1,3-Dimethylbutylamine

Catalog No.
S577102
CAS No.
108-09-8
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethylbutylamine

CAS Number

108-09-8

Product Name

1,3-Dimethylbutylamine

IUPAC Name

4-methylpentan-2-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3

InChI Key

UNBMPKNTYKDYCG-UHFFFAOYSA-N

SMILES

CC(C)CC(C)N

Synonyms

4-Methyl-2-pentanamine; (±)-1,3-Dimethylbutylamine; (±)-4-Methyl-2-Pentanamine; 1,3-Dimethylbutanamine; 2-Amino-4-methylpentane; 4-Methyl-2-aminopentane; DL-1,3-Dimethylbutylamine; NSC 48080

Canonical SMILES

CC(C)CC(C)N

The exact mass of the compound 1,3-Dimethylbutylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48080. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,3-Dimethylbutylamine, also known as 4-methylpentan-2-amine, is a primary aliphatic amine featuring a branched six-carbon chain. Its core value in industrial and research settings stems from its function as a versatile chemical intermediate and building block for amine-functional derivatives, particularly in organic synthesis and the formulation of specialty materials. Key procurement-relevant properties include a distinctively low boiling point among C6 amine isomers and slight solubility in water, which contrasts with more common linear or cyclic analogs.

Research Fit

Workflow
Method development and validation for dietary supplement analysis
Selection
High-purity analytical reference standard (GC)
Use Context
Forensic toxicology, doping control, and SAR studies

While 1,3-Dimethylbutylamine shares a similar basicity (pKa ≈ 11.0) with its common isomers like n-hexylamine (pKa ≈ 10.6) and analogs like cyclohexylamine (pKa ≈ 10.6), this electronic similarity is misleading from a procurement and process chemistry standpoint. Substituting with a linear or cyclic amine fundamentally alters two critical, non-interchangeable properties: steric hindrance and volatility. The specific branching of 1,3-Dimethylbutylamine creates a unique steric profile around the nitrogen atom, influencing reaction kinetics and selectivity in synthesis. More critically, its boiling point is over 20°C lower than that of its linear and cyclic counterparts, a significant difference that dictates reaction conditions, energy costs, and the feasibility of purification by distillation. These factors make it a specific choice for processes where controlled volatility and moderate steric bulk are required.

Substitution Risk

Butyl (C4) vs. pentyl (C5) chain length may shift analytical retention times and molecular recognition, limiting direct method transfer.
Distinct molecular targets: DMAA acts as DAT substrate; DMBA is not a TAAR1 agonist, indicating divergent pharmacodynamic profiles.
Purity specifications and salt forms (free base vs. hydrochloride) vary, requiring independent validation for quantitative workflows.

Processability Advantage: Quantifiably Higher Volatility for Simplified Workup and Purification

1,3-Dimethylbutylamine offers a significant processability advantage due to its lower boiling point compared to other C6 amine isomers and analogs. Its boiling point of 108–110 °C is more than 20 °C lower than that of linear n-hexylamine (131–132 °C) and the common cyclic substitute, cyclohexylamine (134.5 °C). It is also substantially more volatile than its close structural analog, 1,3-dimethylamylamine (DMAA), which boils at 130-135 °C.

Evidence DimensionBoiling Point (°C) at atmospheric pressure
Target Compound Data108–110 °C
Comparator Or Baselinen-Hexylamine: 131–132 °C | Cyclohexylamine: 134.5 °C | 1,3-Dimethylamylamine: 130-135 °C
Quantified Difference21–26 °C lower than common C6 amine substitutes
ConditionsStandard atmospheric pressure (760 mmHg)

This lower boiling point allows for easier removal from reaction mixtures via distillation at lower temperatures, reducing energy costs and minimizing thermal degradation of sensitive products.

Side Chain Length
Head-to-head
Butyl (C4) vs. Pentyl (C5)
Structural identity determinant
Single carbon difference drives physicochemical changes

Precursor Suitability: Defined Steric Profile for Synthesizing Specific Chemical Structures

The procurement of 1,3-dimethylbutylamine is often driven by its unique steric profile, which is essential for its role as a precursor in targeted syntheses, such as the preparation of pharmaceutical intermediates. Unlike the unhindered linear chain of n-hexylamine or the rigid, symmetric structure of cyclohexylamine, the 4-methylpentan-2-yl group provides a specific, moderately hindered environment around the amine. This defined branching is critical for controlling the stereochemical and conformational properties of downstream products, a factor that cannot be replicated by simple isomers.

Evidence DimensionMolecular Structure and Steric Hindrance
Target Compound DataBranched, asymmetric C6 chain (4-methylpentan-2-yl)
Comparator Or Baselinen-Hexylamine: Linear, unhindered C6 chain | Cyclohexylamine: Cyclic, rigid C6 ring
Quantified DifferenceQualitative difference in 3D structure and steric access to the nitrogen atom
ConditionsUse as a nucleophile or building block in organic synthesis

For synthesizing complex molecules where the amine-derived moiety influences biological activity or material properties, selecting this specific branched isomer is non-negotiable for achieving the target structure.

Molecular Weight
Cross-study comparable
101.19 g/mol (free base)
vs. 115.22 g/mol (DMAA)
Confirms compound identity
Difference of 14.03 g/mol (one methylene group)
Purity Specification
Supporting evidence
>98.0% (GC)
Analytical standard suitability
Vendor specification; verify for method requirements
Target Engagement
Class-level inference
DAT substrate (DMAA) vs. Non-TAAR1 agonist (DMBA)
Pharmacodynamic profile divergence
Not interchangeable in biological systems

Intermediate for Syntheses Requiring Post-Reaction Volatilization

In multi-step organic syntheses where excess amine must be removed under mild conditions, the low boiling point (108-110 °C) of 1,3-dimethylbutylamine makes it the right choice over less volatile isomers like n-hexylamine or cyclohexylamine. This is particularly relevant in the production of thermally sensitive pharmaceutical or agrochemical intermediates.

Building Block for Derivatives with Specific Branching

When the final product's performance (e.g., bioactivity, solubility, or polymer properties) depends on the specific shape and size of the amine substituent, 1,3-dimethylbutylamine is selected. Its defined 4-methylpentan-2-yl structure provides a distinct steric and conformational profile that cannot be achieved with linear or cyclic analogs.

Component in Amine-Based Vulcanization or Curing Systems

As a primary amine, it can serve as a component in rubber vulcanization accelerator systems or as a curing agent for epoxy resins. Its specific volatility and reactivity profile, when compared to substitutes like cyclohexylamine, can be used to fine-tune scorch times and cure rates in specialty rubber or polymer formulations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Dietary supplement analysis method development
High-purity reference standard
Matrix-specific selectivity and quantification
Forensic toxicology and doping control
Structural differentiation from 1,3-DMAA
Unambiguous identification via molecular weight and retention time
SAR studies of aliphatic amines
Defined carbon chain length variation (C4 vs. C5)
Impact on receptor/transporter interactions

Physical Description

1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55°F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption.

XLogP3

1.4

Boiling Point

223 to 228 °F at 760 mm Hg (NTP, 1992)
109.0 °C

Flash Point

55 °F (NTP, 1992)

Density

0.75 at 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

108-09-8

Wikipedia

1,3-dimethylbutylamine

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

2-Pentanamine, 4-methyl-: ACTIVE

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